l-Atabrine dihydrochloride

Vue d'ensemble

Description

Il s'agit d'un énantiomère moins actif de la quinacrine, présentant des activités antibactériennes et antiprions . Historiquement, il a été utilisé comme médicament antimalaria et a diverses applications en recherche scientifique.

Méthodes De Préparation

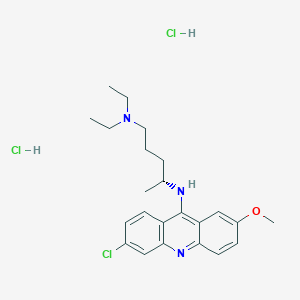

Voies de synthèse et conditions de réaction : La synthèse du dihydrochlorure de l-Atabrine implique la réaction de la 6-chloro-2-méthoxyacridine avec la N,N-diéthyl-1,4-pentanediamine. La réaction se produit généralement en présence d'un solvant approprié et sous des conditions de température contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle du dihydrochlorure de l-Atabrine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, avec des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Acid-Base Neutralization Reactions

Quinacrine dihydrochloride acts as an acidic salt due to its amine hydrochloride groups. It undergoes neutralization reactions with bases to form corresponding salts:

Key Data :

| Reactants | Products | Conditions | Source |

|---|---|---|---|

| Quinacrine dihydrochloride + NaOH | Sodium salt of quinacrine + H₂O | Room temperature |

This reaction is critical in pharmaceutical formulations where pH adjustments are required for solubility or stability .

Thermal Decomposition

When heated above its decomposition temperature (248–250°C), quinacrine dihydrochloride emits toxic fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOₓ):

Thermal Stability Profile :

| Property | Value | Source |

|---|---|---|

| Decomposition Temperature | 248–250°C | |

| Major Decomposition Products | HCl, NOₓ |

Handling requires controlled environments to avoid inhalation hazards .

DNA Intercalation Reactions

The acridine moiety in quinacrine enables intercalation into DNA, disrupting replication and transcription. This interaction is non-covalent but structurally disruptive:

Mechanistic Insights :

-

Binding Affinity : Stabilized by π-π stacking between acridine rings and DNA base pairs .

-

Biological Impact : Inhibits enzyme activity (e.g., topoisomerases) and induces cytotoxicity .

Experimental Evidence :

| Study | Findings | Source |

|---|---|---|

| Kurnick & Radcliffe (1962) | Demonstrated preferential binding to adenine-thymine-rich regions | |

| Lerman (1964) | Confirmed structural distortion via fluorescence quenching |

Reactivity with Mineral-Based Absorbents

Quinacrine dihydrochloride reacts with mineral-based absorbents (e.g., clay), leading to partial decomposition or adsorption:

Reactivity Profile :

| Absorbent Type | Observed Interaction | Source |

|---|---|---|

| Clay-based | Adsorption via ion exchange | |

| Silica gel | Surface adsorption without decomposition |

This property necessitates caution in spill management and storage .

Photochemical Behavior

While direct photolysis data is limited, its acridine structure suggests potential reactivity under UV light. Analogous compounds exhibit:

Applications De Recherche Scientifique

Antimalarial Use

l-Atabrine dihydrochloride was initially introduced as an alternative to quinine for treating malaria during World War II. Its efficacy in combating Plasmodium falciparum, the parasite responsible for the most severe form of malaria, was well-documented. Although it was eventually replaced by chloroquine due to safety concerns and side effects, its historical significance remains notable.

Key Points:

- Efficacy : Demonstrated effectiveness against malaria.

- Historical Context : Used extensively by military personnel during WWII.

- Current Status : Largely replaced by newer antimalarial agents but still recognized for its historical importance.

Cancer Treatment

Recent studies have highlighted the potential of this compound in cancer therapy. Its mechanisms of action include DNA intercalation, inhibition of telomerase activity, and modulation of various signaling pathways associated with cancer progression.

Mechanisms:

- DNA Intercalation : l-Atabrine binds to DNA, which is essential for its anticancer properties.

- Telomerase Inhibition : It stabilizes G-quadruplex structures in telomeric DNA, thereby inhibiting telomerase activity, which is often reactivated in cancer cells .

- Signaling Pathways : Modulates pathways such as NF-κB and p53, which are crucial in cell proliferation and apoptosis .

Case Studies:

- Lupus and Cancer : Quinacrine has shown promise in treating systemic lupus erythematosus (SLE), a condition that shares similarities with certain malignancies. Initial studies indicated that doses around 200 mg daily could lead to significant improvements .

- Nanoparticle Formulations : Research into quinacrine nanoparticles has demonstrated enhanced cytotoxicity against cancer cells compared to traditional formulations .

Immunological Applications

Beyond its use in treating malaria and cancer, this compound has been explored for its immunomodulatory effects. It has been used in treating autoimmune diseases such as lupus due to its ability to modulate immune responses.

Applications:

- Systemic Lupus Erythematosus : Studies have reported favorable outcomes in patients treated with l-Atabrine for SLE .

- Rheumatoid Arthritis : The drug's anti-inflammatory properties have prompted investigations into its use for rheumatoid arthritis management.

Laboratory Applications

This compound is widely used in laboratory settings due to its fluorescent properties. It serves as a vital tool for staining and visualizing cellular components.

Uses:

- Q-Banding Technique : This method involves using l-Atabrine to stain chromosomes for genetic studies, aiding in the visualization of chromosomal patterns during mitosis .

- Cell Visualization : Its ability to fluoresce makes it useful for observing cellular processes under fluorescence microscopy .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Antimalarial | Treatment of malaria caused by Plasmodium falciparum | Historical significance during WWII |

| Cancer Treatment | Inhibition of telomerase and modulation of signaling pathways | Promising results in SLE and cancer studies |

| Immunological Applications | Treatment for autoimmune diseases like lupus | Effective at managing symptoms |

| Laboratory Research | Staining agent for chromosomes and cellular visualization | Utilized in Q-banding and fluorescence microscopy |

Mécanisme D'action

The mechanism of action of l-Atabrine dihydrochloride involves multiple pathways:

Antiparasitic Action: The compound binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA).

Inhibition of Enzymes: It acts as a histamine N-methyltransferase inhibitor and inhibits NF-κB, a protein complex involved in cellular responses.

Activation of p53: this compound activates the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis.

Comparaison Avec Des Composés Similaires

Le dihydrochlorure de l-Atabrine est similaire à d'autres dérivés de l'acridine, tels que :

Chloroquine : Un autre médicament antimalaria avec un mécanisme d'action similaire mais une structure chimique différente.

Orange d'acridine : Un colorant cationique utilisé pour la coloration des acides nucléiques en biologie cellulaire.

Unicité : Le dihydrochlorure de l-Atabrine est unique en raison de son activité antiprions spécifique et de son rôle dans l'inhibition de multiples voies cellulaires, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques .

Activité Biologique

l-Atabrine dihydrochloride, a derivative of quinacrine, has been studied extensively for its biological activities, particularly in the fields of parasitology and oncology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

Chemical Properties:

- Molecular Formula: C23H32Cl3N3O

- Molecular Weight: 472.88 g/mol

- CAS Number: 56100-42-6

- Purity: 98.78%

This compound is recognized as a less active enantiomer of quinacrine, primarily noted for its antiprion activity and potential applications in treating various diseases.

1. Antiparasitic Activity

This compound has been identified as an effective treatment for giardiasis, caused by Giardia lamblia. Clinical studies indicate that it acts as a specific parasiticide, providing significant relief from symptoms associated with the infection. In a clinical review involving 100 cases of giardiasis, treatment with l-Atabrine resulted in marked improvements in 46 patients .

2. Anticancer Activity

Quinacrine, the parent compound of l-Atabrine, has shown promise as an anticancer agent through multiple mechanisms:

- DNA Intercalation: Quinacrine intercalates into DNA, disrupting replication and transcription processes .

- Modulation of Signaling Pathways: It influences key pathways such as NF-κB and p53, which are critical in cancer cell survival and proliferation .

- Polypharmacology: The drug's ability to target multiple proteins makes it a candidate for combination therapies in cancer treatment .

Case Study: Giardiasis Treatment

A clinical study published in JAMA reported on the efficacy of this compound in treating giardiasis. Out of 100 cases analyzed, the treatment demonstrated significant effectiveness in alleviating symptoms related to the infection .

Case Study: Antiviral Activity

Recent studies have also explored the antiviral properties of quinacrine against SARS-CoV-2. In vitro testing revealed that quinacrine significantly inhibited viral replication and cytotoxicity at concentrations above 3.3 µM, suggesting its potential as an antiviral agent . This opens avenues for further research into l-Atabrine's efficacy against viral pathogens.

Data Tables

| Activity | Mechanism | Reference |

|---|---|---|

| Antiparasitic | Specific action against Giardia lamblia | |

| Anticancer | DNA intercalation and pathway modulation | |

| Antiviral | Inhibition of SARS-CoV-2 replication |

Safety and Toxicity

While this compound has been used effectively in various treatments, it is not without side effects. Historical data from military use indicated potential psychotic reactions among users, necessitating careful monitoring during treatment . Current research continues to evaluate the safety profile of this compound.

Propriétés

IUPAC Name |

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-GGMCWBHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.